molecular formula C16H27N6O5PS B12358624 cAMPS-Rp,triethylammoniumsalt

cAMPS-Rp,triethylammoniumsalt

Cat. No.: B12358624
M. Wt: 446.5 g/mol
InChI Key: OXIPZMKSNMRTIV-NVGWRVNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sp-Camps is synthesized through a series of chemical reactions starting from adenosineThe synthetic route typically involves the use of phosphorylating agents and thiolating reagents under controlled conditions .

Industrial Production Methods

Industrial production of Sp-Camps involves large-scale chemical synthesis using automated reactors and purification systems. The process ensures high purity and yield of the compound, making it suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Sp-Camps undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic monophosphate structure .

Major Products

The major products formed from these reactions include various derivatives of Sp-Camps with modified functional groups, which can be used for further biochemical studies .

Scientific Research Applications

Sp-Camps has a wide range of applications in scientific research:

Mechanism of Action

Sp-Camps exerts its effects by activating cAMP-dependent protein kinases (PKA I and PKA II). It binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. Additionally, Sp-Camps inhibits phosphodiesterase (PDE3A), preventing the breakdown of cAMP and prolonging its signaling effects .

Properties

Molecular Formula

C16H27N6O5PS

Molecular Weight

446.5 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;triethylazanium

InChI

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1

InChI Key

OXIPZMKSNMRTIV-NVGWRVNNSA-N

Isomeric SMILES

CC[NH+](CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-]

Canonical SMILES

CC[NH+](CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-]

Origin of Product

United States

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